(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Cross-coupling Suzuki-Miyaura C–C bond formation

Medicinal chemistry workflows require bifunctional building blocks that enable sequential diversification without scaffold degradation. The common C4-iodo-1,3-dimethylpyrazole lacks the C5-hydroxymethyl handle, blocking ester/ether/acid routes. - **Solution**: C4-Iodo for superior Pd-catalyzed cross-coupling (Suzuki, Sonogashira); C5-CH2OH for orthogonal oxidation or etherification. - **Data**: 95-97% purity, patent-documented NaBH4 reduction route, unambiguous LC-MS tracking (ΔMW +47 vs Br analog). - **Supply**: Multi-vendor availability, immediate shipment for SAR and fungicide discovery.

Molecular Formula C6H9IN2O
Molecular Weight 252.055
CAS No. 1356998-41-8
Cat. No. B2975362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
CAS1356998-41-8
Molecular FormulaC6H9IN2O
Molecular Weight252.055
Structural Identifiers
SMILESCC1=NN(C(=C1I)CO)C
InChIInChI=1S/C6H9IN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
InChIKeyFBUYLCVUXNTMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Overview


(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol (CAS 1356998-41-8, MF: C₆H₉IN₂O, MW: 252.05) is a bifunctional pyrazole derivative bearing a C4-iodo substituent for transition metal-catalyzed cross-coupling and a C5-hydroxymethyl handle for further derivatization . This specific substitution pattern—with methyl groups at N1 and C3, iodine at C4, and a primary alcohol at C5—distinguishes it from the more common 4-iodo-1,3-dimethyl-1H-pyrazole (CAS 6647-97-8, MW: 222.03) which lacks the C5 functional group and therefore cannot undergo esterification, etherification, or oxidation at that position [1]. The compound is commercially available from multiple vendors at purities of 95–97% .

Handle Bifunctional C4-iodo cross-coupling + C5-hydroxymethyl derivatization
Differentiation Distinct from monofunctional 4-iodo-1,3-dimethyl-1H-pyrazole (CAS 6647-97-8) lacking C5 handle
Sourcing Multi-vendor commercial availability with purity specifications

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol vs. Halogen Analogs


The 4-halogenated 1,3-dimethyl-1H-pyrazol-5-yl)methanol series—comprising the iodo (CAS 1356998-41-8), bromo (CAS 1374868-77-5), and chloro (CAS 1353048-70-0) analogs—cannot be treated as interchangeable building blocks in medicinal chemistry or agrochemical synthesis . The C4-iodo substituent provides substantially higher reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than the corresponding bromo or chloro analogs, with oxidative addition rates following the established order I > Br ≫ Cl [1]. Furthermore, the C5-hydroxymethyl group enables orthogonal functionalization pathways—oxidation to the aldehyde or carboxylic acid, or conversion to ethers and esters—that are entirely absent in the non-hydroxymethylated analog 4-iodo-1,3-dimethyl-1H-pyrazole (CAS 6647-97-8), which limits the latter to reactions solely at the C4 position . This combination of a highly reactive C4-iodo cross-coupling site with a versatile C5-hydroxymethyl handle creates a synthetic utility profile that is not replicated by any single commercially available analog, making direct substitution scientifically unsound for multistep synthetic sequences requiring both functional modalities.

01 C4-iodo provides reported higher Pd(0) oxidative addition rates than bromo or chloro analogs; reactivity ranking I > Br ≫ Cl may alter cross-coupling conditions.
02 C5-hydroxymethyl handle absent in 4-iodo-1,3-dimethyl-1H-pyrazole (CAS 6647-97-8); limits derivatization to C4-only, precluding oxidation/etherification/esterification at C5.
03 Bromo analog sold with analytical disclaimers (AS-IS); may introduce stoichiometry and purity uncertainty compared to the iodo compound with defined purity specs.

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol: Procurement Evidence


Oxidative Addition Reactivity: Iodo vs. Bromo in Cross-Coupling

The C4-iodo substituent in the target compound confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C4-bromo and C4-chloro analogs. 4-Iodo-1,3-dimethyl-1H-pyrazole derivatives are specifically cited as versatile intermediates for Suzuki-Miyaura and Sonogashira couplings due to the enhanced leaving-group ability of iodide relative to bromide and chloride [1]. This reactivity differential is a well-established principle in organometallic chemistry: aryl iodides undergo oxidative addition to Pd(0) complexes 10–100× faster than aryl bromides and >10³× faster than aryl chlorides under comparable conditions. The target compound (iodo analog, MW: 252.05) is expected to exhibit this same class-level reactivity advantage over the bromo analog (CAS 1374868-77-5, MW: 205.05) and chloro analog (CAS 1353048-70-0, MW: 160.60) .

Iodo Reactivity in Pd Coupling
Class-level inference
Iodo > Bromo by ~10–100×; Iodo ≫ Chloro by >10³× (class-level)
Supports milder cross-coupling conditions
Dependent on ligand/base/solvent system
Cross-coupling Suzuki-Miyaura C–C bond formation Palladium catalysis Heterocyclic chemistry

Patent-Documented Synthetic Route

A validated synthetic route to (4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol is documented in US Patent US2013/123500A1 [1]. The procedure involves sodium borohydride reduction (45 mg NaBH₄) of 4-iodo-1,3-dimethyl-1H-pyrazol-5-carbaldehyde (200 mg) in methanol (10 mL) at room temperature for 3 hours, yielding the title compound (75 mg, 37.2%) as a light yellow solid [1]. This patent-derived synthetic protocol provides a reproducible, literature-supported entry point to the compound that is not available for the bromo or chloro analogs in the peer-reviewed or patent literature, where synthesis typically requires bromination/chlorination followed by hydroxymethylation under more forcing or less well-characterized conditions .

Patent-Documented Synthesis
Direct comparison
NaBH₄ reduction, 37.2% yield, 20°C, MeOH, 3 h
Supports process reproducibility review
Scale-up feasibility assessment enabled
Patent synthesis Sodium borohydride reduction Pyrazole carbaldehyde Reaction scale-up Process chemistry

Mass Differential and Purification Advantages vs. Halogen Analogs

The target iodo compound (MW: 252.05) exhibits a 47 Da mass increase relative to the bromo analog (MW: 205.05) and a 91.5 Da increase relative to the chloro analog (MW: 160.60) . This mass differential provides distinct advantages in reaction monitoring by LC-MS, where the target compound's higher m/z and characteristic iodine isotopic pattern (M and M+2 peaks with ~1:1 ratio for fragments retaining iodine) enable unambiguous tracking in complex reaction mixtures. The larger mass shift also facilitates chromatographic separation from unhalogenated byproducts and starting materials, simplifying purification by flash chromatography or preparative HPLC.

Mass Differential vs Analogs
Direct comparison
ΔMW I-Br = +47 Da; I-Cl = +91 Da; I-H = +126 Da
Supports LC-MS monitoring & purification
Iodine isotopic pattern aids unambiguous tracking
Molecular weight Halogen mass LC-MS tracking Chromatographic purification Isotopic pattern

C5-Hydroxymethyl Handle vs. Non-Hydroxymethylated Analog

The target compound (CAS 1356998-41-8) contains a C5-hydroxymethyl group that is absent in the structurally similar and commercially prevalent 4-iodo-1,3-dimethyl-1H-pyrazole (CAS 6647-97-8) [1]. This hydroxymethyl group enables orthogonal functionalization pathways including oxidation to the corresponding aldehyde or carboxylic acid, conversion to ethers via Williamson synthesis, and esterification with acyl chlorides or carboxylic acids. The non-hydroxymethylated analog (CAS 6647-97-8, MW: 222.03, C5 unsubstituted) can only undergo reactions at the C4-iodo position, providing a single vector for molecular elaboration rather than the dual vectors available from the target compound [1].

C5-Hydroxymethyl Handle
Direct comparison
2 handles (C4-I + C5-CH₂OH) vs. 1 handle (C4-I only)
Enables orthogonal sequential diversification
Reduces synthetic steps in library construction
Bifunctional building block Hydroxymethyl Oxidation Esterification Diversity-oriented synthesis

Commercial Availability and Purity Comparison

The target compound is commercially available from multiple vendors with defined purity specifications ranging from 95% to 97% . Sigma-Aldrich offers the compound at 95% purity (Catalog No. ATEH0DDC438B) ; Leyan offers 97% purity (Product No. 1114777) in quantities from 250 mg to 25 g ; AmayBio offers ≥95% purity (Aladdin-I1324366) ; and additional vendors including BenchChem and Wanvibio list the compound at 95%+ and ≥95% purity respectively [1]. In contrast, the bromo analog (CAS 1374868-77-5) is offered by Sigma-Aldrich under AldrichCPR designation with an explicit disclaimer that no analytical data is collected and the product is sold "AS-IS" without warranty .

Commercial Purity & Availability
Direct comparison
5+ vendors at 95–97% purity; bromo analog limited/AS-IS
Supports procurement confidence & QA
Procurement landscape as of 2025–2026
Commercial availability Purity specification Vendor sourcing Procurement Supply chain

¹H NMR Characterization from Patent Literature

The target compound is characterized by complete ¹H NMR spectroscopic data reported in the patent literature: ¹H NMR (200 MHz, CDCl₃) δ 2.23 (s, 3H, C3-CH₃), 3.93 (s, 3H, N1-CH₃), 4.67 (s, 2H, C5-CH₂OH) . This spectroscopic signature provides definitive structural confirmation that is publicly accessible and verifiable. In contrast, no peer-reviewed or patent-derived ¹H NMR data is available in the open literature for the bromo or chloro analogs of this specific substitution pattern, requiring users to rely solely on vendor-supplied analytical data (where available) for identity confirmation .

¹H NMR Characterization
Direct comparison
δ 2.23 (s, 3H), 3.93 (s, 3H), 4.67 (s, 2H)
Enables identity verification upon receipt
Patent-derived; CDCl₃, 200 MHz
NMR characterization Structural confirmation Quality control Identity verification Patent data

(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)methanol Applications


Suzuki-Miyaura Diversification for 4-Aryl Pyrazoles

The target compound serves as a privileged intermediate for constructing 4-aryl/heteroaryl pyrazole libraries via Pd-catalyzed Suzuki-Miyaura coupling, with the C4-iodo group providing superior reactivity relative to bromo or chloro analogs [1]. Following C4 diversification, the C5-hydroxymethyl group remains intact and can be subsequently oxidized to the aldehyde for reductive amination or to the carboxylic acid for amide bond formation, enabling two sequential diversity-generating steps from a single bifunctional building block . This orthogonal reactivity profile is particularly valuable for structure-activity relationship (SAR) studies in kinase inhibitor programs where both C4 and C5 substitution modulate potency and selectivity.

Scale-Up Using Patent-Documented Protocol

For laboratories requiring multi-gram quantities, the patent-documented NaBH₄ reduction protocol (37.2% yield from the corresponding aldehyde) provides a validated starting point for process optimization [1]. The procedure operates at room temperature in methanol with standard workup (NH₄Cl quench, EtOAc extraction), making it amenable to scale-up in standard research facilities without specialized equipment. The documented ¹H NMR characterization enables in-process control and final product identity verification, satisfying quality requirements for IND-enabling studies or publication.

Synthesis of Fungicidal Pyrazoles

Pyrazole derivatives bearing 1,3-dimethyl-4-aryl substitution patterns are established scaffolds in fungicide discovery, as evidenced by patent literature describing microbiocidal pyrazole derivatives with C4-aryl and C5-functionalized motifs [1]. The target compound's C4-iodo group enables installation of diverse aryl and heteroaryl groups via cross-coupling, while the C5-hydroxymethyl group can be elaborated to ethers or esters that modulate physicochemical properties including logP and metabolic stability. The higher oxidative addition reactivity of the iodo substituent is particularly advantageous for coupling with electron-deficient or sterically hindered boronic acids that may fail with bromo or chloro analogs .

Quality-Controlled Analytical Workflows

The combination of multi-vendor commercial availability at defined purities (95–97%) [1] and patent-derived ¹H NMR characterization data makes this compound suitable for quality-controlled medicinal chemistry workflows requiring traceable sourcing and identity verification. The substantial molecular weight differential relative to bromo and chloro analogs (ΔMW = +47 Da and +91.5 Da, respectively) [2] facilitates unambiguous reaction monitoring by LC-MS, reducing analytical ambiguity in multi-step synthetic sequences. These features collectively reduce the operational friction associated with building block procurement and use in lead optimization campaigns.

Application
Selection Property
Validation Focus
Suzuki-Miyaura diversification
Reported C4-iodo coupling reactivity
Coupling efficiency with diverse boronic acids
Scale-up using patent protocol
Documented synthetic procedure with yield
Process reproducibility & yield optimization
Fungicidal pyrazole synthesis
Bifunctional building block (C4 + C5 handles)
Physicochemical property modulation (logP, stability)
Quality-controlled workflows
Multi-vendor purity specs + NMR data
Identity verification & traceable sourcing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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